Tert-butyl 4-chloroquinolin-6-ylcarbamate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl 4-chloroquinolin-6-ylcarbamate typically involves the reaction of 4-chloroquinoline-6-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate
Chemical Reactions Analysis
Tert-butyl 4-chloroquinolin-6-ylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction:
Scientific Research Applications
Tert-butyl 4-chloroquinolin-6-ylcarbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of tert-butyl 4-chloroquinolin-6-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Tert-butyl 4-chloroquinolin-6-ylcarbamate can be compared with other similar compounds, such as:
- Tert-butyl 4-chloroquinolin-3-ylcarbamate
- Tert-butyl 4-chloroquinolin-5-ylcarbamate
- Tert-butyl 4-chloroquinolin-7-ylcarbamate
These compounds share a similar quinoline core structure but differ in the position of the carbamate group, which can influence their chemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl N-(4-chloroquinolin-6-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-9-4-5-12-10(8-9)11(15)6-7-16-12/h4-8H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPTVTZQAGQHLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=CN=C2C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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